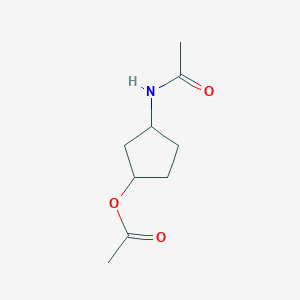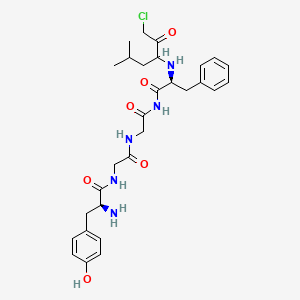
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in regulating pain and emotion in the human body by binding to opioid receptors. This compound is specifically designed to enhance the stability and efficacy of enkephalins for various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- involves multiple steps, starting from the basic enkephalin structure. The process typically includes:
Protection of functional groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the N-(1-(Cl-Ac)-3-methylbutyl) group: This step involves the use of specific reagents and catalysts to introduce the N-(1-(Cl-Ac)-3-methylbutyl) group to the enkephalin molecule.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding triggers a cascade of molecular events, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. These actions result in decreased neuronal excitability and reduced perception of pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methionine-enkephalin: Another endogenous opioid peptide with similar functions.
Leucine-enkephalin: Shares structural similarities and binds to the same receptors.
Beta-endorphin: A longer peptide with more potent effects.
Uniqueness
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is unique due to its enhanced stability and efficacy compared to natural enkephalins
Eigenschaften
CAS-Nummer |
76960-27-5 |
|---|---|
Molekularformel |
C29H38ClN5O6 |
Molekulargewicht |
588.1 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[2-[[2-[[(2S)-2-[(1-chloro-5-methyl-2-oxohexan-3-yl)amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H38ClN5O6/c1-18(2)12-23(25(37)15-30)34-24(14-19-6-4-3-5-7-19)29(41)35-27(39)17-32-26(38)16-33-28(40)22(31)13-20-8-10-21(36)11-9-20/h3-11,18,22-24,34,36H,12-17,31H2,1-2H3,(H,32,38)(H,33,40)(H,35,39,41)/t22-,23?,24-/m0/s1 |
InChI-Schlüssel |
DHUBMNZFMGJNCY-OTKIHZFJSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)CCl)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)CCl)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

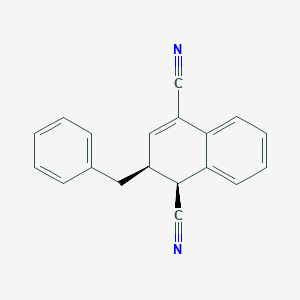
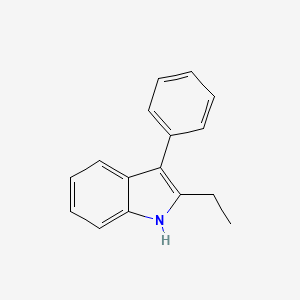
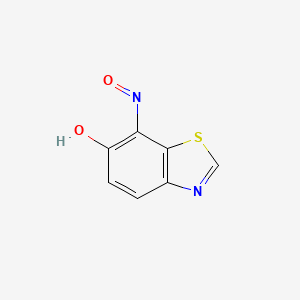
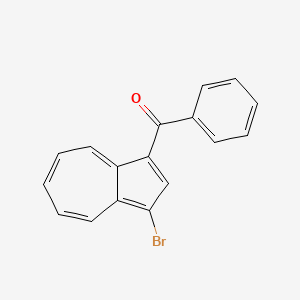

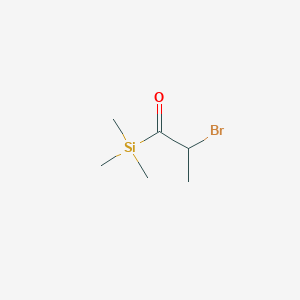
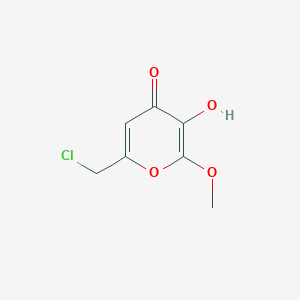

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
